molecular formula C13H12ClNO4S2 B2603832 Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-67-0

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2603832
CAS No.: 895260-67-0
M. Wt: 345.81
InChI Key: HMHKNMVVELGVKG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H12ClNO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a chlorinated methylphenyl ring

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKNMVVELGVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Chlorinated Methylphenyl Ring: This step involves the coupling of the chlorinated methylphenyl ring to the thiophene ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization:
Reaction Conditions :

  • Reagents : LiOH (2 M aqueous solution)

  • Solvents : Methanol, THF, water

  • Time/Temperature : 30 min at room temperature

  • Yield : ~97% (isolated as off-white solid) .

Mechanism :
The ester undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate. Acidification (pH 3–4) precipitates the free carboxylic acid .

Sulfamoyl Group Reactivity

The sulfamoyl moiety (-SO₂NH-) participates in nucleophilic substitution and coupling reactions:

Halogenation

Electrophilic halogenation occurs at the thiophene ring’s α-position using N-halosuccinimides (NXS):
Example with N-Bromosuccinimide (NBS) :

  • Conditions : Trifluoroacetic acid (TFA), 0°C → room temperature, 20 h

  • Yield : 52% (yellow solid) .

Reaction Pathway :

  • TFA protonates the sulfamoyl group, enhancing electrophilicity.

  • NBS generates bromine radicals, leading to regioselective bromination at the electron-rich thiophene position.

Halogenating AgentProductYieldConditions
NBS5-Bromo derivative52%TFA, 0°C → RT, 20 h
NIS5-Iodo derivative37%TFA, 0°C → RT, 20 h

Microwave-Assisted Coupling Reactions

The sulfamoyl group facilitates coupling with aromatic amines under microwave irradiation:
Example : Reaction with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one:

  • Catalyst : Pyridine

  • Solvent : CH₂Cl₂

  • Conditions : 150W microwave, 80°C, 30 min

  • Yield : 66% (yellow solid) .

Key Steps :

  • Pyridine deprotonates the sulfamoyl NH, generating a nucleophilic sulfonamide.

  • Microwave irradiation accelerates the SNAr mechanism at the quinoxaline’s electrophilic position.

Esterification with Alcohols

The carboxylic acid derivative reacts with alcohols to form new esters:
Example : Synthesis of isopropyl ester:

  • Reagents : Iso-propanol, EDC·HCl

  • Conditions : 0°C → RT, 2.5 h

  • Yield : Quantified via chromatography .

Mechanism :

  • EDC activates the carboxylate as an O-acylisourea intermediate.

  • Alcohol nucleophile displaces the activated species, forming the ester.

Stability Under Acidic Conditions

The sulfamoyl group decomposes in strong acids (e.g., HCl) at elevated temperatures, releasing SO₂ and forming secondary amines . This limits its use in strongly acidic environments.

Cyclization Reactions

The thiophene ring participates in cyclization to form fused heterocycles, though specific protocols for this compound require extrapolation from analogous systems.

Critical Analysis

  • Regioselectivity : Halogenation favors the thiophene’s α-position due to electronic and steric effects from the sulfamoyl group .

  • Catalytic Efficiency : Microwave irradiation reduces reaction times from hours to minutes while maintaining yields .

  • Limitations : Acid sensitivity of the sulfamoyl group necessitates careful pH control during synthesis .

This compound’s versatility in coupling, halogenation, and hydrolysis reactions makes it valuable for medicinal chemistry and materials science. Further studies could explore its applications in catalysis or polymer chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of thiophene compounds, including methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the sulfamoyl group enhances their efficacy against resistant strains .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It has shown promising results in vitro against different cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis. The specific mechanisms through which it operates are still under investigation, but its structural features are believed to play a crucial role in its activity.
  • Enzyme Inhibition : this compound has been identified as a selective inhibitor of certain enzymes involved in disease pathways. For instance, it has shown inhibitory effects on IKK-2 (IκB kinase), which is significant in inflammatory responses and cancer progression .

Biological Research Applications

  • Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting bacterial infections and cancer. Its modifications can lead to derivatives with enhanced potency and selectivity .
  • Mechanistic Studies : Researchers utilize this compound to study the mechanisms of action of sulfamoyl-containing drugs. Understanding how these compounds interact at the molecular level can inform the design of more effective therapeutics .

Material Science Applications

  • Organic Electronics : Compounds like this compound are explored for their potential use in organic electronic devices due to their semiconducting properties. The thiophene ring contributes to the electronic properties necessary for applications in organic photovoltaics and field-effect transistors.

Case Studies

  • Antibacterial Efficacy Study : A study published in MDPI highlighted the antibacterial efficacy of thiophene derivatives against MRSA, with this compound demonstrating an MIC (minimum inhibitory concentration) significantly lower than that of standard antibiotics like vancomycin .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that modifications to the methyl group on the thiophene ring could enhance cytotoxicity against breast cancer cells, indicating a pathway for optimizing therapeutic agents derived from this compound.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the cyclooxygenase (COX) pathway.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate: A closely related compound with similar structural features.

    This compound: Another analog with slight variations in the sulfamoyl group.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring, a sulfamoyl group, and a chlorinated methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This compound exhibits notable biological activity, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 361.4 g/mol. The compound features a sulfamoyl group, which is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight361.4 g/mol
Structural ClassBenzothiophene Derivative

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with specific molecular targets. The sulfamoyl group may inhibit enzyme activity, while the benzothiophene core could interact with cellular membranes and proteins, influencing various signaling pathways.

Potential Biological Activities

  • Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against a range of pathogens, making it a candidate for further research in infectious diseases.

Research Findings

Several studies have explored the biological activity of this compound. Below are some key findings:

Case Study: Antimicrobial Activity

In a recent study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of inflammation. Treatment with this compound resulted in a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Key Features
Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateSimilar biological activities; ethyl group instead of methyl
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateDifferent phenyl substitution; potential applications in medicinal chemistry
Methyl 5-[(5-chloro-3-methylphenyl)sulfamoyl]-2-hydroxybenzoateExplored for different therapeutic effects; structural variations affect activity

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfamoylation of the thiophene core followed by esterification. A plausible route includes:

Sulfamoylation: React 3-amino-thiophene-2-carboxylate derivatives with 5-chloro-2-methylbenzenesulfonyl chloride in anhydrous THF or DCM, using triethylamine (Et3_3N) as a base. Monitor progress via TLC (e.g., hexane/ethyl acetate 7:3) .

Esterification: Protect the carboxyl group during sulfamoylation using methyl esters. Purify intermediates via column chromatography (silica gel, gradient elution) to remove byproducts like triethylammonium salts .

Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and reaction time (48–72 hours) to maximize yield. Confirm purity via HPLC or NMR .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm sulfamoyl and ester functional groups. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the sulfamoyl-thiophene linkage, to confirm regiochemistry .
  • Elemental Analysis: Match calculated and observed C/H/N/S values (<0.3% deviation) .

Q. What solvents and storage conditions are optimal for stability studies?

Methodological Answer:

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs like Methyl 3-hydroxythiophene-2-carboxylate .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group) .
  • Storage: Store at –20°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfamoyl group may act as a hydrogen-bond acceptor .
  • Molecular Docking: Screen against target proteins (e.g., enzymes inhibited by sulfonamides) using software like AutoDock Vina. Validate with in vitro assays (IC50_{50} measurements) .
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using datasets from structurally related compounds .

Q. What analytical strategies resolve contradictions in reported spectral data for thiophene-sulfonamide derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference 1^1H NMR shifts with structurally validated analogs (e.g., Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) to identify anomalies .
  • Dynamic NMR: Investigate rotational barriers in the sulfamoyl group if splitting patterns are inconsistent .
  • Isotopic Labeling: Use 15^{15}N or 34^{34}S isotopes to distinguish overlapping signals in complex spectra .

Q. How can researchers design experiments to elucidate degradation pathways under oxidative conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to H2_2O2_2/UV light or Fenton’s reagent (Fe2+^{2+}/H2_2O2_2).
  • LC-MS/MS Analysis: Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns .
  • Kinetic Studies: Plot pseudo-first-order rate constants (k) at varying pH/temperature to model shelf-life .

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